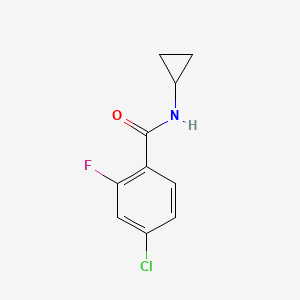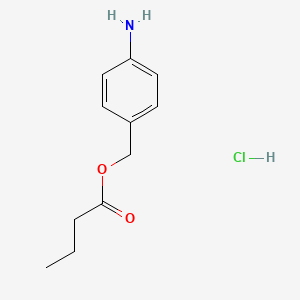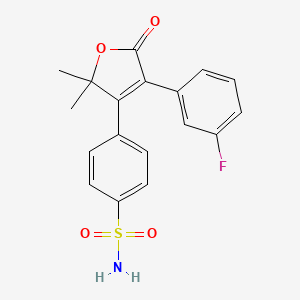
2-Fluorodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorodecane is an organic compound belonging to the class of fluorinated alkanes. It consists of a decane backbone with a fluorine atom substituted at the second carbon position. This compound is of interest due to its unique chemical properties imparted by the presence of the fluorine atom, which can significantly alter its reactivity and interactions compared to non-fluorinated alkanes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorodecane typically involves the fluorination of decane. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions to prevent over-fluorination. Another approach is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which can selectively introduce a fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. Chemical vapor deposition (CVD) techniques can also be employed to produce high-purity fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorodecane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: Oxidizing agents can convert this compound into corresponding alcohols, aldehydes, or acids.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, yielding decane or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can achieve reduction.
Major Products:
Substitution: Products include iododecane or other substituted alkanes.
Oxidation: Products include 2-fluorodecanol, 2-fluorodecanal, or 2-fluorodecanoic acid.
Reduction: The major product is decane.
Scientific Research Applications
2-Fluorodecane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on hydrocarbon reactivity and properties.
Biology: Investigated for its potential interactions with biological membranes and proteins due to the unique properties of fluorinated compounds.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated analogs of bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials, including lubricants and surfactants
Mechanism of Action
The mechanism of action of 2-Fluorodecane involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more readily with hydrophobic environments such as cell membranes. This can influence the compound’s distribution and activity within biological systems. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding to proteins and other macromolecules .
Comparison with Similar Compounds
1-Fluorodecane: Similar structure but with the fluorine atom at the first carbon position.
2-Chlorodecane: Chlorine atom instead of fluorine at the second carbon position.
2-Bromodecane: Bromine atom instead of fluorine at the second carbon position.
Uniqueness of 2-Fluorodecane: this compound is unique due to the specific effects of the fluorine atom, which can significantly alter its chemical and physical properties compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size contribute to distinct reactivity patterns and interactions, making this compound a valuable compound for various applications .
Properties
CAS No. |
64154-06-9 |
|---|---|
Molecular Formula |
C10H21F |
Molecular Weight |
160.27 g/mol |
IUPAC Name |
2-fluorodecane |
InChI |
InChI=1S/C10H21F/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3 |
InChI Key |
TWVKSKYFWSLZPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


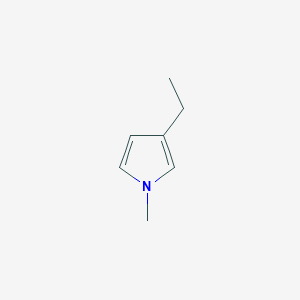
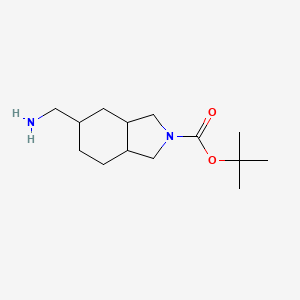
![1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine](/img/structure/B13030640.png)
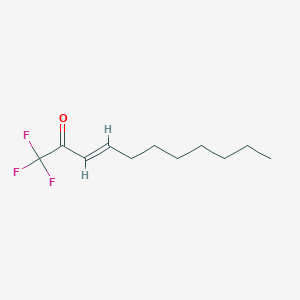
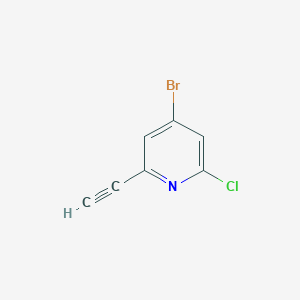
![(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13030655.png)
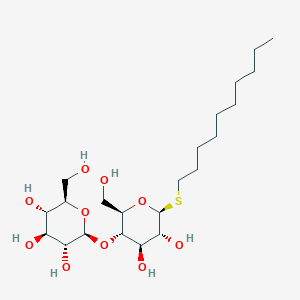
![7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030675.png)
![1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B13030680.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)
